5-CYCLOPROPYL-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1,2-OXAZOLE-3-CARBOXAMIDE

RNA polymerase I inhibitor selectivity Pol I vs Pol II transcription rRNA synthesis inhibition

5-Cyclopropyl-N-[2-methoxy-2-(2-methylphenyl)ethyl]-1,2-oxazole-3-carboxamide (CAS 1797354-79-0, CX-5461) is the only RNA Polymerase I inhibitor that combines irreversible Pol I inhibition with oral bioavailability and ≥176-fold selectivity over Pol II. Unlike DNA intercalators (BMH-21) or G-quadruplex stabilizers (quarfloxin), its non-intercalating, transcription-initiation-locking mechanism ensures clean rRNA suppression without Pol II off-targets. This makes it the definitive tool for ribosome biogenesis, nucleolar stress, and cancer vulnerability studies. Available in high-purity batches with global shipping.

Molecular Formula C17H20N2O3
Molecular Weight 300.358
CAS No. 1797354-79-0
Cat. No. B2480330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-CYCLOPROPYL-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1,2-OXAZOLE-3-CARBOXAMIDE
CAS1797354-79-0
Molecular FormulaC17H20N2O3
Molecular Weight300.358
Structural Identifiers
SMILESCC1=CC=CC=C1C(CNC(=O)C2=NOC(=C2)C3CC3)OC
InChIInChI=1S/C17H20N2O3/c1-11-5-3-4-6-13(11)16(21-2)10-18-17(20)14-9-15(22-19-14)12-7-8-12/h3-6,9,12,16H,7-8,10H2,1-2H3,(H,18,20)
InChIKeyLXCYGEIESOXVPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Cyclopropyl-N-[2-methoxy-2-(2-methylphenyl)ethyl]-1,2-oxazole-3-carboxamide (CX-5461/Pidnarulex): Procurement-Ready RNA Polymerase I Inhibitor


5-Cyclopropyl-N-[2-methoxy-2-(2-methylphenyl)ethyl]-1,2-oxazole-3-carboxamide (CAS 1797354-79-0), also referred to as CX-5461 or pindnarulex, is a first-in-class small-molecule inhibitor of RNA polymerase I (Pol I) transcription [1]. It belongs to the isoxazole-3-carboxamide chemotype and acts by selectively blocking ribosomal RNA (rRNA) synthesis at the initiation stage, triggering nucleolar stress and p53-dependent and -independent antiproliferative responses in cancer cells [2]. The compound has advanced into Phase I/II clinical trials for hematologic and solid malignancies, receiving FDA Fast Track designation for HRD-positive tumors [3].

Why 5-Cyclopropyl-N-[2-methoxy-2-(2-methylphenyl)ethyl]-1,2-oxazole-3-carboxamide Cannot Be Replaced by In-Class Pol I Inhibitors


In-class RNA polymerase I inhibitors such as BMH-21 and quarfloxin (CX-3543) are not interchangeable with CX-5461 because they operate through fundamentally different molecular mechanisms: CX-5461 is a direct, selective inhibitor that irreversibly locks Pol I in the transcription initiation complex without DNA intercalation [1], whereas BMH-21 is a planar DNA intercalator that stalls Pol I elongation non-specifically , and quarfloxin is a G-quadruplex stabilizer with distinct off-target profiles [2]. These mechanistic differences translate into divergent selectivity windows, pharmacokinetic properties, and clinical-stage validation, making generic substitution scientifically unsound. The quantitative evidence below substantiates the specific differentiation dimensions that govern procurement and experimental design decisions.

5-Cyclopropyl-N-[2-methoxy-2-(2-methylphenyl)ethyl]-1,2-oxazole-3-carboxamide: Head-to-Head Quantitative Differentiation Evidence


Pol I vs. Pol II Selectivity: CX-5461 Shows ~200-Fold Window, Unlike DNA Intercalator BMH-21

CX-5461 selectively inhibits RNA Polymerase I-driven rRNA transcription with an IC50 of 142 nM in HCT-116 cells, while exhibiting negligible inhibition of RNA Polymerase II (IC50 ≥ 25 µM), yielding a selectivity window of at least 176-fold . In nuclear extract-based transcriptional assays, CX-5461 showed Pol I IC50 = 0.7 µM versus Pol II IC50 = 11 µM and Pol III IC50 = 4 µM [1]. In contrast, BMH-21 is a planar DNA intercalator that inhibits Pol I with IC50 = 60 nM in A375 cells but also intercalates into GC-rich DNA globally, lacking target-specific selectivity . The direct, non-intercalating mechanism of CX-5461 avoids the DNA-damage-independent genomic perturbations associated with intercalators.

RNA polymerase I inhibitor selectivity Pol I vs Pol II transcription rRNA synthesis inhibition

Cancer Cell vs. Normal Cell Selectivity: CX-5461 Exhibits 25–30-Fold Therapeutic Window

CX-5461 demonstrates a broad antiproliferative effect across a panel of human cancer cell lines with an average EC50 of 147–167 nM, while its potency against non-transformed human cells is markedly reduced, with EC50 values of approximately 5,000 nM [1]. This represents a 25–30-fold selectivity for cancer cells over normal cells. In comparison, BMH-21 shows an average GI50 of 110 nM against wild-type p53 cancer cell lines and 205 nM against mutant p53 lines in the NCI-60 panel, but its DNA intercalation mechanism raises concerns about non-specific toxicity to proliferating normal tissues . The cancer-selective window of CX-5461 is attributed to the elevated rRNA synthesis demand in malignant cells, which is not a factor for BMH-21's DNA-intercalation-driven activity.

therapeutic index cancer selectivity antiproliferative activity

Irreversible Inhibition Mechanism: CX-5461 Locks Pol I in Initiation Complex, Distinct from Reversible Intercalators

CX-5461 irreversibly inhibits ribosomal RNA transcription by arresting RNA Polymerase I in a transcription initiation complex, blocking promoter release of the RPI–Rrn3 complex even after extensive drug removal [1]. This irreversible lock is unique among Pol I inhibitors; BMH-21, by contrast, is a reversible DNA intercalator that stalls elongation and can be washed out . The irreversible binding of CX-5461 correlates with prolonged nucleolar stress, inhibition of DNA replication, and genome-wide DNA damage responses, producing sustained anticancer effects at lower cumulative exposures. In T. brucei, CX-5461 achieved >97% reduction in rRNA precursor transcript within 15 minutes, comparable to quarfloxin (98%) and BMH-21 (97%), but the irreversibility of CX-5461 ensures durable target engagement after clearance [2].

irreversible inhibition transcription initiation complex mode of action

Cross-Species Parasite Selectivity: CX-5461 Shows 25-Fold Selective Killing of T. brucei Over Human Cells

In a direct comparative study of three Pol I inhibitors against Trypanosoma brucei, CX-5461 showed an IC50 of 279 nM for parasite proliferation versus 6.89 µM against human MCF10A breast epithelial cells, yielding a 25-fold selectivity for the parasite [1]. Quarfloxin (CX-3543) displayed a 29-fold selectivity window (155 nM vs. 4.44 µM), while BMH-21 showed only a 3.4-fold window (134 nM vs. 460 nM). The narrow selectivity of BMH-21 is consistent with its DNA intercalation mechanism, which does not exploit the unique Pol I dependence of T. brucei VSG expression. CX-5461's intermediate selectivity, combined with its irreversible mechanism, positions it as a balanced tool compound for probing Pol I-dependent transcription in parasitic models where both potency and host-cell sparing are required.

anti-trypanosomal activity parasite selectivity Pol I inhibitor comparison

In Vivo Oral Efficacy: CX-5461 Achieves 69–84% Tumor Growth Inhibition with Oral Dosing

CX-5461 is orally bioavailable and demonstrates robust antitumor activity in murine xenograft models. At 50 mg/kg oral dosing, CX-5461 achieved 69% tumor growth inhibition (TGI) in MIA PaCa-2 pancreatic cancer xenografts at day 31 and 79% TGI in A375 melanoma xenografts at day 32 [1]. In the Eμ-Myc lymphoma model, a single oral dose inhibited Pol I transcription by 84% within 1 hour [1]. By comparison, BMH-21 requires intraperitoneal injection (25–50 mg/kg/day) to achieve tumor suppression in A375 and HCT-116 xenografts and has not demonstrated oral bioavailability . The oral route of CX-5461 simplifies repeated dosing regimens and reduces animal stress in chronic efficacy studies, providing a practical advantage over injection-only comparators.

oral bioavailability xenograft efficacy tumor growth inhibition

Clinical Validation Stage: CX-5461 Has Advanced to Phase I/II Trials with FDA Fast Track Designation

CX-5461 (pidnarulex) is the most clinically advanced Pol I inhibitor, having progressed to Phase I/II trials across ovarian cancer, triple-negative breast cancer, MYC-driven lymphomas, and multiple myeloma, with FDA Fast Track designation granted for HRD-positive tumors [1]. Pharmacokinetic data from clinical trials show a half-life of 45.5 hours at 170 mg/m² and 83.3 hours at 250 mg/m² (IV infusion), supporting extended dosing intervals [2]. In contrast, BMH-21 and quarfloxin remain at the preclinical stage, with no published human PK or safety data. The extensive clinical dataset for CX-5461 provides researchers with human-relevant exposure–response relationships, toxicity benchmarks, and biomarker data that are absent for preclinical-only comparators, reducing translational uncertainty in experimental design.

clinical trial stage FDA Fast Track translational validation

5-Cyclopropyl-N-[2-methoxy-2-(2-methylphenyl)ethyl]-1,2-oxazole-3-carboxamide: Evidence-Backed Application Scenarios for Scientific Procurement


Dissecting Pol I-Selective Transcription Without Pol II Confounding Effects

When experimental protocols require clean separation of RNA Polymerase I versus Polymerase II transcriptional outputs, CX-5461 is the preferred inhibitor due to its ≥176-fold selectivity window (Pol I IC50 = 142 nM vs. Pol II IC50 ≥ 25 µM in HCT-116 cells) [1]. This selectivity is not achievable with BMH-21, which inhibits Pol I via DNA intercalation and lacks intrinsic polymerase selectivity . Researchers performing qRT-PCR analysis of pre-rRNA versus mRNA (e.g., c-Myc) can use CX-5461 at sub-micromolar concentrations to achieve >90% rRNA suppression without affecting Pol II transcripts, enabling unambiguous assignment of phenotypic effects to ribosome biogenesis disruption.

Long-Term In Vivo Tumor Xenograft Studies Requiring Oral Dosing

For murine xenograft experiments requiring repeated, stress-minimized dosing over 30+ days, CX-5461 is the only orally bioavailable Pol I inhibitor with demonstrated efficacy (69–79% TGI at 50 mg/kg p.o.) [1]. BMH-21 requires daily intraperitoneal injections, introducing handling stress and peritoneal irritation as confounding variables in chronic regimens . The oral route of CX-5461 also better models clinical dosing scenarios, enhancing translational relevance of preclinical efficacy data.

Washout and Target Engagement Durability Experiments

In experimental designs requiring assessment of target engagement persistence after drug removal, CX-5461's irreversible inhibition mechanism is critical: it locks the RPI–Rrn3 complex in the pre-initiation state even after extensive washout, sustaining nucleolar stress and DNA damage signaling [1]. BMH-21, as a reversible DNA intercalator, dissociates upon washout and loses activity, making it unsuitable for pulse-chase or pharmacodynamic durability studies . CX-5461 enables researchers to decouple drug exposure duration from pharmacodynamic effect, a key requirement for investigating cellular recovery kinetics after Pol I inhibition.

Anti-Trypanosomal Drug Discovery with Host-Cell Selectivity Requirements

For screening campaigns targeting Trypanosoma brucei Pol I transcription, CX-5461 provides a 25-fold selectivity window over human MCF10A cells, compared to only 3.4-fold for BMH-21 [1]. This intermediate selectivity, combined with its non-intercalating mechanism, makes CX-5461 the appropriate positive control and tool compound for validating target engagement without the excessive host-cell toxicity that would confound BMH-21-based assays. The rapid onset (<15 minutes to >97% rRNA suppression) also enables acute transcriptional shut-off experiments in parasite models [1].

Quote Request

Request a Quote for 5-CYCLOPROPYL-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1,2-OXAZOLE-3-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.